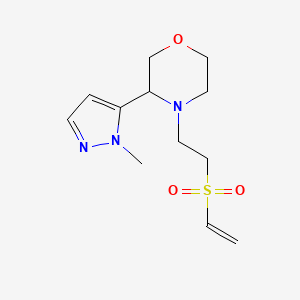
4-(2-Ethenylsulfonylethyl)-3-(2-methylpyrazol-3-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Ethenylsulfonylethyl)-3-(2-methylpyrazol-3-yl)morpholine, commonly known as ESEM, is a chemical compound used in scientific research as a selective inhibitor of protein arginine methyltransferase 5 (PRMT5). This compound has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, inflammation, and viral infections.
Wirkmechanismus
ESEM inhibits 4-(2-Ethenylsulfonylethyl)-3-(2-methylpyrazol-3-yl)morpholine by binding to its catalytic domain, preventing the transfer of methyl groups to its substrates. This inhibition leads to the downregulation of various cellular processes, including gene expression, RNA splicing, and DNA repair, ultimately resulting in the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
ESEM has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to inhibit cancer cell growth by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit inflammation by suppressing the production of pro-inflammatory cytokines. Additionally, ESEM has been found to have antiviral activity against various viruses, including influenza A virus and hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
ESEM has several advantages for lab experiments, including its high potency and selectivity for 4-(2-Ethenylsulfonylethyl)-3-(2-methylpyrazol-3-yl)morpholine. It also has a relatively long half-life, allowing for prolonged inhibition of 4-(2-Ethenylsulfonylethyl)-3-(2-methylpyrazol-3-yl)morpholine. However, ESEM has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For research include the optimization of ESEM's pharmacokinetic properties, the development of more potent and selective 4-(2-Ethenylsulfonylethyl)-3-(2-methylpyrazol-3-yl)morpholine inhibitors, and the evaluation of ESEM's therapeutic potential in clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of ESEM and its effects on various cellular processes.
Synthesemethoden
The synthesis of ESEM involves the reaction of 2-methylpyrazol-3-ylamine with 4-(chloromethyl)-morpholine hydrochloride, followed by the addition of sodium ethenesulfonate. The resulting compound is then purified using column chromatography, yielding ESEM in high purity.
Wissenschaftliche Forschungsanwendungen
ESEM has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to be a potent inhibitor of 4-(2-Ethenylsulfonylethyl)-3-(2-methylpyrazol-3-yl)morpholine, an enzyme involved in various cellular processes, including gene expression, RNA splicing, and DNA repair. 4-(2-Ethenylsulfonylethyl)-3-(2-methylpyrazol-3-yl)morpholine overexpression has been linked to various diseases, including cancer, inflammation, and viral infections. ESEM has shown promising results in preclinical studies as a potential therapeutic agent in these diseases.
Eigenschaften
IUPAC Name |
4-(2-ethenylsulfonylethyl)-3-(2-methylpyrazol-3-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-3-19(16,17)9-7-15-6-8-18-10-12(15)11-4-5-13-14(11)2/h3-5,12H,1,6-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXVWPINJGTUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2COCCN2CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Ethenylsulfonylethyl)-3-(2-methylpyrazol-3-yl)morpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2664525.png)
![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-methoxyphenol](/img/structure/B2664526.png)


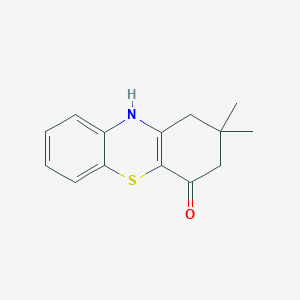
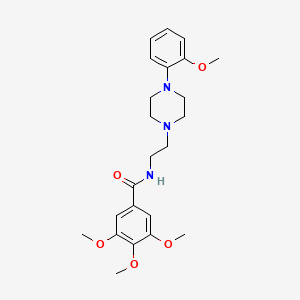
![tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate](/img/structure/B2664534.png)
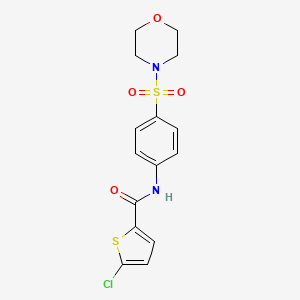
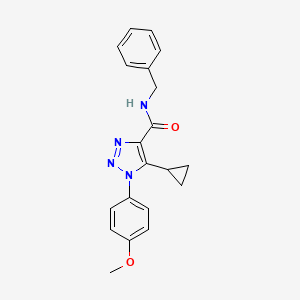
![1'-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2664540.png)
![1-(Cyclopropylmethyl)-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine](/img/structure/B2664541.png)
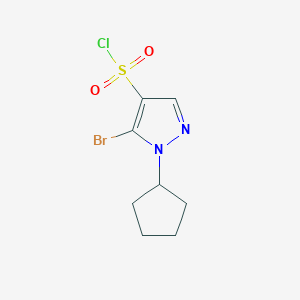
![2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2664543.png)
![2-(methylsulfonyl)-1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole](/img/structure/B2664547.png)